molecular formula C8H11N3S B064230 [2-(Pyridin-2-yl)ethyl]thiourea CAS No. 180403-26-3

[2-(Pyridin-2-yl)ethyl]thiourea

Cat. No.: B064230
CAS No.: 180403-26-3
M. Wt: 181.26 g/mol
InChI Key: LDLXTZMRWVQZJV-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)ethyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring in the structure of 1-(2-(Pyridin-2-yl)ethyl)thiourea adds to its chemical versatility and potential for interaction with biological targets.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-(Pyridin-2-yl)ethyl)thiourea are not fully understood. It is known that thiourea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the thiourea derivative.

Cellular Effects

The cellular effects of 1-(2-(Pyridin-2-yl)ethyl)thiourea are currently unknown. Other thiourea derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-(Pyridin-2-yl)ethyl)thiourea is not well understood. It is known that thiourea derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Pyridin-2-yl)ethyl)thiourea can be synthesized through the reaction of 2-(2-aminoethyl)pyridine with an appropriate isothiocyanate. For example, the reaction of 2-(2-aminoethyl)pyridine with phenyl isothiocyanate in a suitable solvent such as ethanol or acetonitrile can yield 1-(2-(Pyridin-2-yl)ethyl)thiourea . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for 1-(2-(Pyridin-2-yl)ethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyridin-2-yl)ethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Pyridin-2-yl)ethyl)thiourea is unique due to the presence of both the pyridine ring and the thiourea moiety in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The pyridine ring enhances its ability to interact with biological targets, while the thiourea moiety contributes to its reactivity and potential for forming coordination complexes .

Properties

IUPAC Name

2-pyridin-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLXTZMRWVQZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630952
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180403-26-3
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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